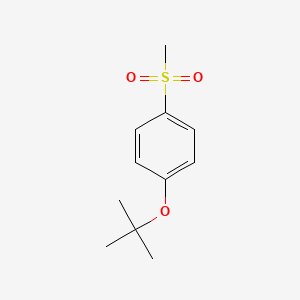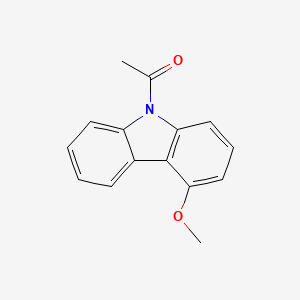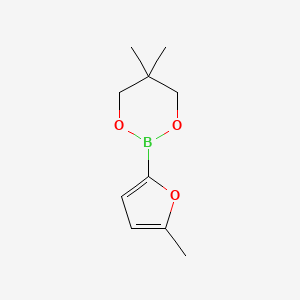
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane is an organic compound that features a boron-containing heterocyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane typically involves the reaction of 5-methylfuran-2-carboxylic acid with boron-containing reagents under controlled conditions. One common method includes the use of boronic acids or boron trifluoride etherate as the boron source. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at temperatures ranging from 0°C to 100°C, depending on the specific reagents and desired yield.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert it into boron-containing alcohols or hydrocarbons.
Substitution: It can participate in nucleophilic substitution reactions, where the boron atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include boronic acids, borate esters, boron-containing alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of boron-containing polymers and materials.
Biology: This compound can be utilized in the development of boron-based drugs and as a probe for studying biological systems.
Industry: It is used in the production of advanced materials with unique properties, such as high thermal stability and conductivity.
Mecanismo De Acción
The mechanism by which 5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane exerts its effects involves the interaction of the boron atom with various molecular targets. Boron can form stable covalent bonds with oxygen, nitrogen, and carbon atoms, allowing it to participate in a wide range of chemical reactions. The pathways involved include the formation of boron-oxygen and boron-nitrogen bonds, which are crucial for its biological and chemical activity.
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Unique due to its specific boron-containing heterocyclic structure.
2-Methyl-5-(5-methylfuran-2-yl)furan: Similar in structure but lacks the boron atom, leading to different chemical properties and applications.
5-Methyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane: Similar but with variations in the substitution pattern on the furan ring.
Uniqueness
The uniqueness of this compound lies in its ability to form stable boron-containing structures, which are valuable in various chemical and biological applications. Its specific arrangement of atoms allows for unique reactivity and interaction with other molecules, making it a versatile compound in research and industry.
Propiedades
Número CAS |
1101866-03-8 |
|---|---|
Fórmula molecular |
C10H15BO3 |
Peso molecular |
194.04 g/mol |
Nombre IUPAC |
5,5-dimethyl-2-(5-methylfuran-2-yl)-1,3,2-dioxaborinane |
InChI |
InChI=1S/C10H15BO3/c1-8-4-5-9(14-8)11-12-6-10(2,3)7-13-11/h4-5H,6-7H2,1-3H3 |
Clave InChI |
ZHDUEHQCGZHEKN-UHFFFAOYSA-N |
SMILES canónico |
B1(OCC(CO1)(C)C)C2=CC=C(O2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


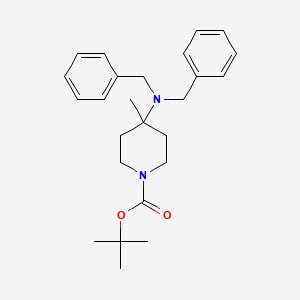

![N-[Cyclopropyl(methylsulfanyl)methyl]-N'-(2-fluorophenyl)-N-methylurea](/img/structure/B14132456.png)
![4-[(2,6-Difluorophenoxy)methyl]piperidine;hydrochloride](/img/structure/B14132462.png)
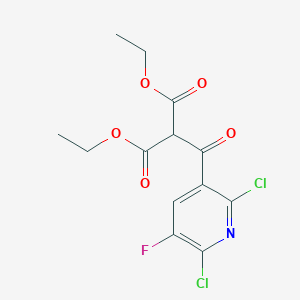

![2-[3-[2-(2-Hydroxynaphthalen-1-yl)ethenyl]benzo[f]chromen-4-ium-2-yl]acetic acid;chloride](/img/structure/B14132490.png)
![2-Hydroxy-1-phenyl-1,4-dihydropyrrolo[3,4-b]indol-3(2H)-one](/img/structure/B14132492.png)
![2-((3,4-dichlorobenzyl)thio)-8-phenylpyrazolo[1,5-a][1,3,5]triazin-4(3H)-one](/img/structure/B14132507.png)

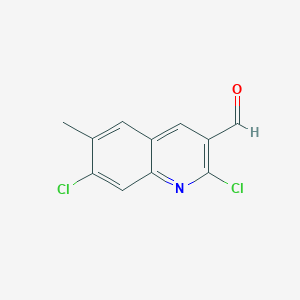
methanone](/img/structure/B14132518.png)
